2-Iodo-4-[(methylsulfonyl)methyl]benzenamine
Overview
Description
2-Iodo-4-[(methylsulfonyl)methyl]benzenamine is an organic compound with the molecular formula C8H10INO2S It is characterized by the presence of an iodine atom, a methylsulfonyl group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine typically involves the iodination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common method involves the following steps:
Iodination: A benzene derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Sulfonylation: The iodinated intermediate is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Amination: Finally, the sulfonylated intermediate undergoes amination using ammonia or an amine source to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-[(methylsulfonyl)methyl]benzenamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of hydroxyl, cyano, or alkoxy derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Iodo-4-[(methylsulfonyl)methyl]benzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine involves its interaction with specific molecular targets. The iodine atom and methylsulfonyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methylbenzenamine: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
4-[(Methylsulfonyl)methyl]benzenamine: Lacks the iodine atom, affecting its substitution reactions and biological activity.
2-Iodo-4-nitrobenzenamine: Contains a nitro group instead of a methylsulfonyl group, leading to different redox properties and applications.
Uniqueness
2-Iodo-4-[(methylsulfonyl)methyl]benzenamine is unique due to the combination of its iodine atom and methylsulfonyl group, which confer distinct chemical reactivity and potential applications. This combination allows for versatile synthetic modifications and exploration of diverse biological activities.
Properties
IUPAC Name |
2-iodo-4-(methylsulfonylmethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYQWDLKGIIFIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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